molecular formula C18H19N3O4S B2722869 N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1105245-53-1

N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No.: B2722869
CAS No.: 1105245-53-1
M. Wt: 373.43
InChI Key: KGBGMDSNZLCBNQ-UHFFFAOYSA-N
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Description

“N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), an oxalamide group (a type of amide), and an isothiazolidine group (a five-membered ring containing sulfur and nitrogen atoms) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzyl group is a planar, aromatic system. The oxalamide group would have a planar structure around the carbonyl groups and the nitrogen atom. The isothiazolidine ring is a five-membered ring, which could introduce some strain into the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some possible reactions based on the functional groups present. The amide group could undergo hydrolysis in acidic or basic conditions to yield a carboxylic acid and an amine. The benzyl group could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, compounds with amide groups have relatively high boiling points due to the ability to form hydrogen bonds .

Scientific Research Applications

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions utilize Cu2O and N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation. This method is particularly efficient for (hetero)aryl chlorides, expanding the scope of Cu-catalysis in creating a variety of functionalized (hetero)aryl chlorides and amides, as well as the arylation of lactams and oxazolidinones, offering a versatile tool for synthesizing complex molecules (Subhadip De, Junli Yin, & D. Ma, 2017).

Inhibition of Protein Kinases

Research into 2-phenylisothiazolidin-3-one-1,1-dioxides has led to the development of potent inhibitors for human protein kinase CK2, demonstrating the therapeutic potential of such compounds in the treatment of diseases modulated by CK2 activity. Optimization efforts have significantly improved the inhibitory activity of these compounds, highlighting their relevance in medicinal chemistry (Maksym O. Chekanov et al., 2014).

Photochemical Reactions

Atropisomeric benzoylformamides undergo Type II photochemical reactions leading to oxazolidin-4-one photoproducts. This process retains the N-C(Aryl) chiral axis, showcasing a method for achieving enantiomeric resolution of photoproducts. Such reactions are crucial for the synthesis of optically active compounds and understanding the mechanisms of light-induced molecular transformations (J. Jesuraj & J. Sivaguru, 2010).

MMP Inhibition in Tissue Damage

The synthesis and biological evaluation of 4-thiazolidinone derivatives have shown significant potential in inhibiting MMPs involved in inflammatory and oxidative processes. These compounds demonstrate the therapeutic potential in treating conditions associated with excessive MMP activity, such as tissue damage and inflammation. Derivative compounds exhibiting high activity against MMP-9 underscore the importance of molecular design in developing effective therapeutics (M. Incerti et al., 2018).

Sensing Applications

Benzothiazole-based receptors have been designed for the selective detection of metal ions like Cu2+ and Hg2+ in semi-aqueous media. These chemosensors operate on an internal charge transfer mechanism, offering a promising approach for environmental monitoring and biomedical diagnostics. The development of such sensors exemplifies the application of N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide analogs in detecting and quantifying metal ions in various contexts (Yogesh B. Wagh et al., 2015).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, characterization, and potential applications of this compound .

Properties

IUPAC Name

N-benzyl-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-17(19-13-14-5-2-1-3-6-14)18(23)20-15-7-9-16(10-8-15)21-11-4-12-26(21,24)25/h1-3,5-10H,4,11-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBGMDSNZLCBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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